4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
CAS No.: 2640822-30-4
Cat. No.: VC11820257
Molecular Formula: C17H15F2N3O3
Molecular Weight: 347.32 g/mol
* For research use only. Not for human or veterinary use.
![4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide - 2640822-30-4](/images/structure/VC11820257.png)
Specification
CAS No. | 2640822-30-4 |
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Molecular Formula | C17H15F2N3O3 |
Molecular Weight | 347.32 g/mol |
IUPAC Name | 4-[1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Standard InChI | InChI=1S/C17H15F2N3O3/c18-11-2-1-10(14(19)6-11)5-16(23)22-8-13(9-22)25-12-3-4-21-15(7-12)17(20)24/h1-4,6-7,13H,5,8-9H2,(H2,20,24) |
Standard InChI Key | DSHZATXJVDQMBU-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)OC3=CC(=NC=C3)C(=O)N |
Canonical SMILES | C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)OC3=CC(=NC=C3)C(=O)N |
Introduction
4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound features a complex structure, including a pyridine ring, an azetidine ring, and a difluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Synthetic Routes
The synthesis of 4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps:
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Preparation of Intermediates: The process begins with the reaction of 2,4-difluorophenylacetic acid with azetidine-3-ol under specific conditions to form the azetidine intermediate.
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Coupling Reaction: This intermediate is then coupled with pyridine-2-carboxylic acid under appropriate conditions to yield the final compound.
Chemical Reactions
4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various types of chemical reactions:
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Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxidized products.
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Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify functional groups within the molecule.
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Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Reaction Type | Reagents | Conditions |
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Oxidation | Potassium permanganate | Controlled temperature, specific solvents |
Reduction | Lithium aluminum hydride | Controlled temperature, specific solvents |
Substitution | Various nucleophiles | Controlled temperature, specific solvents |
Scientific Research Applications
This compound has a wide range of scientific research applications:
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Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
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Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
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Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Similar Compounds
Similar compounds include:
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2-(2,4-difluorophenyl)pyridine
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2,4-difluorophenylacetonitrile
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Indole derivatives with similar structural features
These compounds share structural elements but differ in their specific functional groups and reactivity.
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